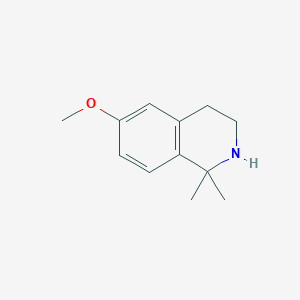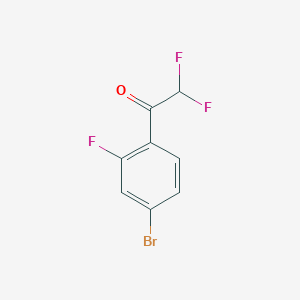
1-(4-Bromo-2-fluorophenyl)-2,2-difluoroethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Bromo-2-fluorophenyl)-2,2-difluoroethanone is an organic compound characterized by the presence of bromine, fluorine, and difluoroethanone groups attached to a phenyl ring
Preparation Methods
The synthesis of 1-(4-Bromo-2-fluorophenyl)-2,2-difluoroethanone typically involves the reaction of 4-bromo-2-fluoroaniline with difluoroacetic acid under specific conditions. The reaction is carried out in the presence of a catalyst, such as copper(II) sulfate pentahydrate, and a solvent like acetonitrile. The mixture is stirred at temperatures ranging from 7°C to 25°C for 24 hours to achieve the desired product .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure higher yields and purity.
Chemical Reactions Analysis
1-(4-Bromo-2-fluorophenyl)-2,2-difluoroethanone undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different products, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common reagents used in these reactions include sodium persulfate, copper(II) sulfate pentahydrate, and sodium bromide . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(4-Bromo-2-fluorophenyl)-2,2-difluoroethanone has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-(4-Bromo-2-fluorophenyl)-2,2-difluoroethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
1-(4-Bromo-2-fluorophenyl)-2,2-difluoroethanone can be compared with similar compounds, such as:
4-Bromo-2-fluorobiphenyl: Similar in structure but lacks the difluoroethanone group.
2-(4-Bromo-2-fluorophenyl)acetic acid: Contains an acetic acid group instead of difluoroethanone.
The uniqueness of this compound lies in its specific combination of bromine, fluorine, and difluoroethanone groups, which confer distinct chemical properties and reactivity.
Properties
Molecular Formula |
C8H4BrF3O |
|---|---|
Molecular Weight |
253.02 g/mol |
IUPAC Name |
1-(4-bromo-2-fluorophenyl)-2,2-difluoroethanone |
InChI |
InChI=1S/C8H4BrF3O/c9-4-1-2-5(6(10)3-4)7(13)8(11)12/h1-3,8H |
InChI Key |
KOCQQAVUYPTUQZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Br)F)C(=O)C(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


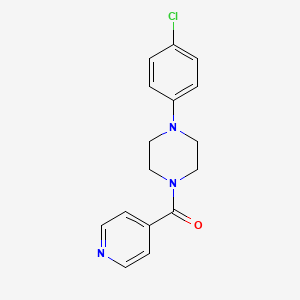
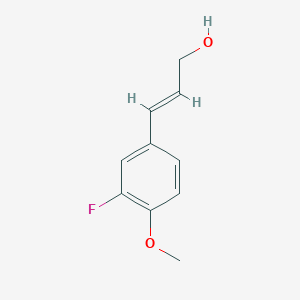
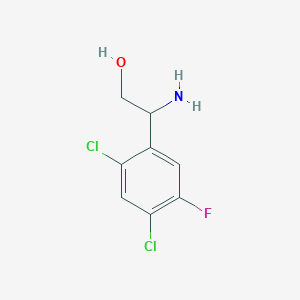
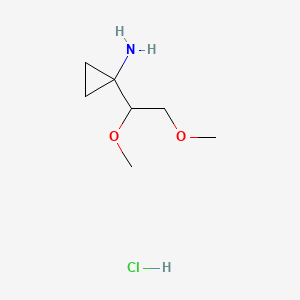
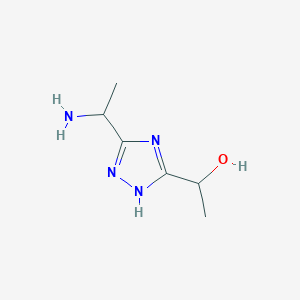
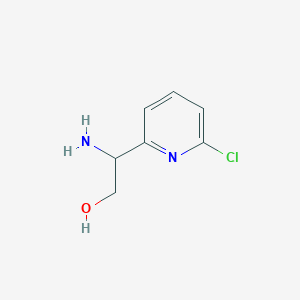
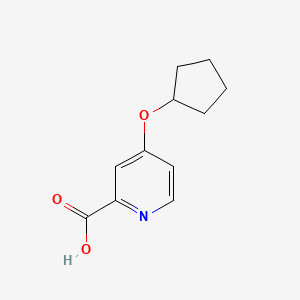
![1,1-Dimethylethyl 4-[[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]sulfonyl]methyl]-1-piperidinecarboxylate](/img/structure/B13560232.png)
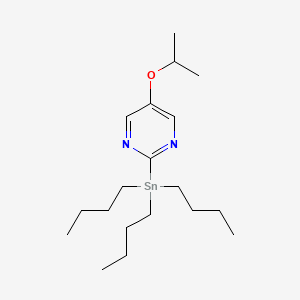
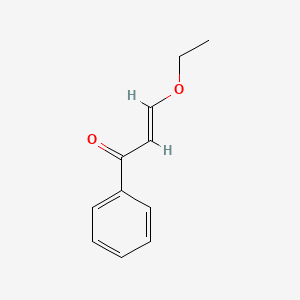
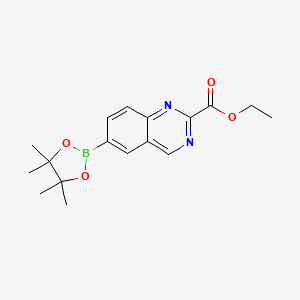
![(R)-cyclopropyl[3-(trifluoromethyl)phenyl]methanamine hydrochloride](/img/structure/B13560264.png)
![5-[(azetidin-3-yl)methyl]-1H-1,2,3,4-tetrazole hydrochloride](/img/structure/B13560270.png)
